molecular formula C11H17NO4S B14848018 N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide

N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B14848018
M. Wt: 259.32 g/mol
InChI Key: WZKUVUCDZDSLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C11H17NO4S and a molecular weight of 259.324 g/mol . This compound is known for its unique chemical structure, which includes a tert-butoxy group, a hydroxyphenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-tert-butoxy-4-hydroxyphenylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Tert-butoxy-4-hydroxyphenyl)acetamide
  • N-(2-Tert-butoxy-4-hydroxyphenyl)benzenesulfonamide
  • N-(2-Tert-butoxy-4-hydroxyphenyl)propylsulfonamide

Uniqueness

N-(2-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

N-[4-hydroxy-2-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-11(2,3)16-10-7-8(13)5-6-9(10)12-17(4,14)15/h5-7,12-13H,1-4H3

InChI Key

WZKUVUCDZDSLEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.